1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom on the benzothiazole ring and a piperazine moiety, which is linked to an ethanone group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the COX pathway, leading to anti-inflammatory effects .
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Moiety: The piperazine ring can be attached to the benzothiazole ring through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzothiazole.
Formation of the Ethanone Group: The ethanone group can be introduced by acylation reactions, typically using acetyl chloride or acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(6-Fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)ethanone: This compound has an oxazole ring instead of a thiazole ring, which may lead to differences in biological activity and chemical reactivity.
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: This compound has an additional phenyl group, which may enhance its biological activity and alter its chemical properties.
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBGXDNGVEFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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